REACTION_CXSMILES
|
C(C(NC(C1C=CC=CC=1S[S:19][C:20]1[CH:35]=[CH:34][CH:33]=[CH:32][C:21]=1[C:22]([NH:24][CH:25]([CH:29]([CH3:31])[CH3:30])[C:26]([OH:28])=[O:27])=[O:23])=O)CC(C)C)(O)=O.BrBr>>[CH3:30][CH:29]([CH3:31])[CH:25]([N:24]1[C:22](=[O:23])[C:21]2[CH:32]=[CH:33][CH:34]=[CH:35][C:20]=2[S:19]1)[C:26]([OH:28])=[O:27]
|
Name
|
2-[2-[2-(1-carboxy-3-methylbutyl carbamoyl)phenyldisulfanyl]benzoylamino]-3-methylbutanoic acid
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(CC(C)C)NC(=O)C1=C(C=CC=C1)SSC1=C(C(=O)NC(C(=O)O)C(C)C)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C(=O)O)N1SC2=C(C1=O)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |